4-methyl-N-pentylaniline
Description
4-Methyl-N-pentylaniline (CAS: Not explicitly provided; structure: C₆H₅NH-C₅H₁₁ with a para-methyl group) is a secondary amine derived from aniline. It features a pentyl chain attached to the nitrogen atom and a methyl substituent at the para position of the aromatic ring. Synthesized via catalytic alcohol activation, this compound is produced in 91% yield by reacting p-toluidine with a pentyl alcohol derivative under optimized conditions . Key spectroscopic data include:
Properties
CAS No. |
5417-68-5 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-methyl-N-pentylaniline |
InChI |
InChI=1S/C12H19N/c1-3-4-5-10-13-12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
VDOVPACVUJTIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
4-methyl-N-pentylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of 4-methylaniline with pentyl halides under basic conditions . Another method includes the reduction of 4-methyl-N-pentyl nitrobenzene using hydrogen gas in the presence of a palladium catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-methyl-N-pentylaniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-pentylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-pentylaniline involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Alkyl Chains
4-Methyl-N-phenylaniline (CAS 620-84-8)
- Structure : Aromatic ring with methyl (para) and phenyl (N-substituent).
- Properties : Reduced lipophilicity compared to 4-methyl-N-pentylaniline due to the shorter phenyl group. Lower molecular weight (183.25 g/mol vs. 205.34 g/mol) may decrease boiling point.
4-Ethyl-N-(4-ethylphenyl)aniline
- Structure : Ethyl groups at both the para position and N-atom.
- Higher symmetry may improve crystallinity .
N-(4-Methylphenyl)-4-propan-2-ylaniline (CAS 494834-22-9)
Functional Group Variations
N-(4-Methoxyphenyl)pentanamide
- Structure : Pentanamide group replaces the pentylamine; methoxy substituent at para position.
- Properties: The amide group introduces hydrogen-bonding capacity, improving water solubility.
- Contrast : Unlike 4-methyl-N-pentylaniline, this compound lacks a basic amine, reducing its nucleophilicity and altering metabolic pathways .
N-(4-Methylphenyl)diphenylamine
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : 4-Methyl-N-pentylaniline’s 91% yield outperforms many analogues, attributed to optimized alcohol catalysis .
- Lipophilicity : The pentyl chain confers higher logP values than phenyl or ethyl substituents, favoring blood-brain barrier penetration in drug design .
- Thermal Stability : Branched alkyl chains (e.g., isopropyl in CAS 494834-22-9) improve stability but complicate synthetic scalability .
Biological Activity
4-Methyl-N-pentylaniline, a substituted aniline compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of 4-methyl-N-pentylaniline, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Methyl-N-pentylaniline is characterized by a pentyl chain attached to the nitrogen of an aniline structure, with a methyl group on the aromatic ring. Its chemical formula is , and it is classified as an aromatic amine.
Biological Activity Overview
The biological activity of 4-methyl-N-pentylaniline has been investigated in various studies, focusing primarily on its potential therapeutic applications. The following sections summarize key findings related to its pharmacological effects.
Antitumor Activity
Research indicates that compounds similar to 4-methyl-N-pentylaniline exhibit significant antitumor properties. For example, studies have shown that certain substituted anilines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: A study on related compounds demonstrated that they could induce apoptosis in liver cancer cells (HepG2) by activating caspase-3 and altering the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 . This suggests that 4-methyl-N-pentylaniline may possess similar mechanisms worth exploring.
Antimicrobial Properties
Compounds in the aniline family have also been noted for their antimicrobial properties. The structural characteristics of 4-methyl-N-pentylaniline may contribute to its efficacy against various pathogens.
- Research Findings: A related study indicated that certain derivatives of anilines show potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings imply that 4-methyl-N-pentylaniline could be evaluated for its antimicrobial potential as well .
The biological activity of 4-methyl-N-pentylaniline may involve several mechanisms:
- Cell Cycle Arrest: Similar compounds have been shown to cause cell cycle arrest at specific phases (e.g., S phase), thereby inhibiting cancer cell proliferation.
- Apoptosis Induction: The ability to induce apoptosis through mitochondrial pathways is a critical mechanism for many anticancer agents.
- Antimicrobial Action: The disruption of bacterial cell membranes or interference with metabolic pathways can account for the antimicrobial effects seen in related compounds.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| IMB-1406 (related compound) | Antitumor | 6.92 | Induces apoptosis, cell cycle arrest |
| Prodigiosenes | Antimicrobial | N/A | Membrane disruption |
| 4-Methyl-N-pentylaniline | Potential Antitumor | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
